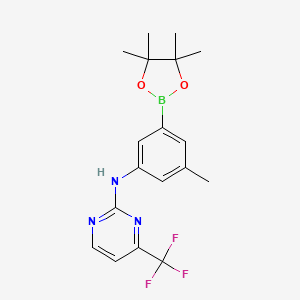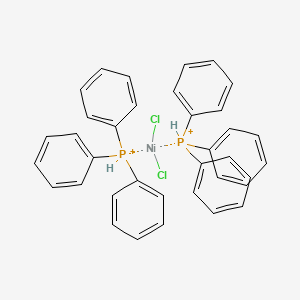
Bis(triphenylphosphine)nickel(II)chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(triphenylphosphine)nickel(II)chloride is a coordination compound with the chemical formula NiCl₂[P(C₆H₅)₃]₂. It is known for its deep blue or dark green crystalline appearance and is widely used as a catalyst in organic synthesis . This compound is particularly valuable in various catalytic processes due to its ability to facilitate a range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(triphenylphosphine)nickel(II)chloride can be synthesized through the reaction of nickel(II) chloride hexahydrate with triphenylphosphine in an ethanol solution. The reaction typically involves the following steps :
- Dissolve nickel(II) chloride hexahydrate in ethanol.
- Add triphenylphosphine to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting product and wash it with ethanol to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(triphenylphosphine)nickel(II)chloride undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: The compound can also be involved in reduction reactions.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions[][3].
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or peroxides.
Reduction: Hydrogen gas or hydride donors are typically used.
Substitution: Reagents such as Grignard reagents, organolithium compounds, and aryl halides are frequently employed[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds[3][3].
Aplicaciones Científicas De Investigación
Bis(triphenylphosphine)nickel(II)chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Negishi, and Kumada couplings[][4].
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals, polymers, and advanced materials[][4].
Mecanismo De Acción
The mechanism by which bis(triphenylphosphine)nickel(II)chloride exerts its catalytic effects involves the coordination of the nickel ion in an octahedral geometry. The two chloride ions and two triphenylphosphine ligands form bonds with the nickel ion, creating a stable complex. This structure allows the compound to facilitate various chemical reactions by providing a suitable environment for the reactants to interact .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tris(triphenylphosphine)rhodium(I) chloride
- Bis(triphenylphosphine)platinum(II) chloride
Uniqueness
Bis(triphenylphosphine)nickel(II)chloride is unique due to its specific coordination geometry and the steric hindrance provided by the triphenylphosphine ligands. This makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well[6][6].
Propiedades
Fórmula molecular |
C36H32Cl2NiP2+2 |
|---|---|
Peso molecular |
656.2 g/mol |
Nombre IUPAC |
dichloronickel;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2 |
Clave InChI |
ZBRJXVVKPBZPAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl |
Descripción física |
Solid; [Sigma-Aldrich MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


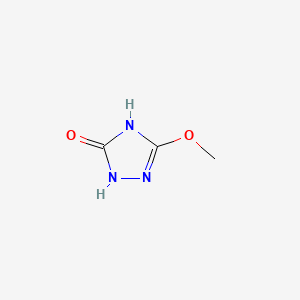
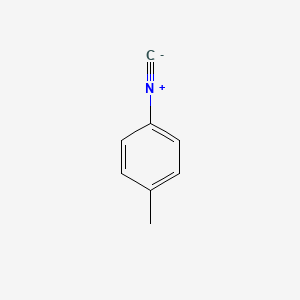
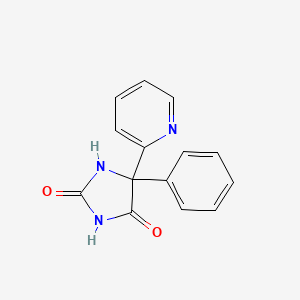
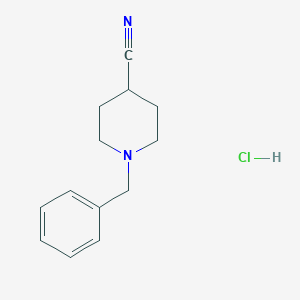
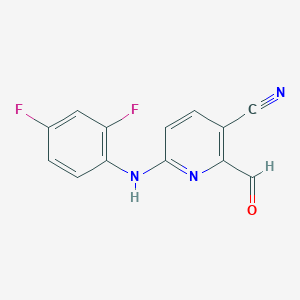
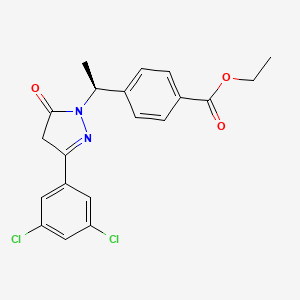
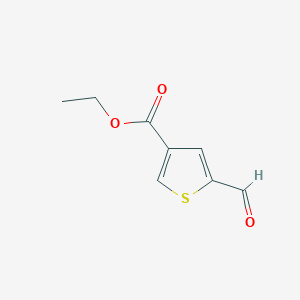
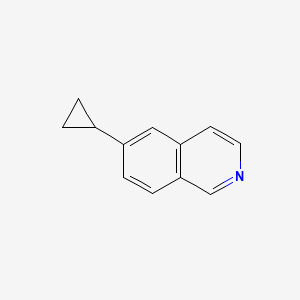
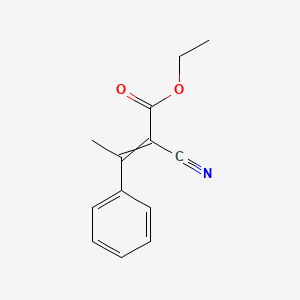
![5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole](/img/structure/B8808129.png)
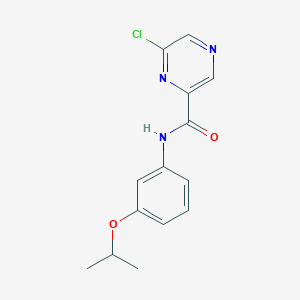
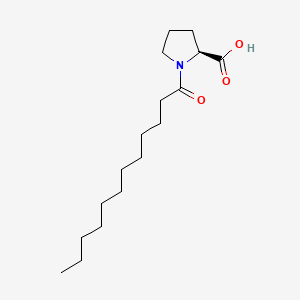
![6-(Methylthio)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8808150.png)
